molecular formula C10H6F2N4 B12601999 3-[4-(Difluoromethyl)triazol-1-yl]benzonitrile CAS No. 916151-06-9

3-[4-(Difluoromethyl)triazol-1-yl]benzonitrile

Cat. No.: B12601999
CAS No.: 916151-06-9
M. Wt: 220.18 g/mol
InChI Key: KYLNOZXQNBKYGK-UHFFFAOYSA-N
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Description

3-[4-(Difluoromethyl)triazol-1-yl]benzonitrile is a chemical compound that features a triazole ring substituted with a difluoromethyl group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Difluoromethyl)triazol-1-yl]benzonitrile typically involves the cyclization of hydrazinecarboxamides with difluoroacetic anhydride. This method is efficient and environmentally benign, providing the desired product in moderate-to-good yields. The reaction proceeds via a tandem mechanism involving difluoroacetylation, nucleophilic addition, and water elimination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Difluoromethyl)triazol-1-yl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the triazole ring or the benzonitrile moiety.

    Substitution: The compound can participate in substitution reactions, where the difluoromethyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents.

Scientific Research Applications

3-[4-(Difluoromethyl)triazol-1-yl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(Difluoromethyl)triazol-1-yl]benzonitrile involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biomolecular targets, enhancing its binding affinity and specificity. The difluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Difluoromethyl)triazol-1-yl]benzonitrile is unique due to its specific combination of a difluoromethyl group and a benzonitrile moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

916151-06-9

Molecular Formula

C10H6F2N4

Molecular Weight

220.18 g/mol

IUPAC Name

3-[4-(difluoromethyl)triazol-1-yl]benzonitrile

InChI

InChI=1S/C10H6F2N4/c11-10(12)9-6-16(15-14-9)8-3-1-2-7(4-8)5-13/h1-4,6,10H

InChI Key

KYLNOZXQNBKYGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=C(N=N2)C(F)F)C#N

Origin of Product

United States

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